molecular formula C15H14N4OS B395201 4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

Cat. No.: B395201
M. Wt: 298.4g/mol
InChI Key: FTXOLXNCYMBMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazole-thione core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction using formaldehyde.

    Pyridinyl Group Addition: The pyridinyl group is introduced through a coupling reaction with pyridine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.

    Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to improve solubility and reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, alkylating agents.

Major Products

  • **Oxid

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4g/mol

IUPAC Name

4-benzyl-2-(hydroxymethyl)-5-pyridin-4-yl-1,2,4-triazole-3-thione

InChI

InChI=1S/C15H14N4OS/c20-11-19-15(21)18(10-12-4-2-1-3-5-12)14(17-19)13-6-8-16-9-7-13/h1-9,20H,10-11H2

InChI Key

FTXOLXNCYMBMRI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NN(C2=S)CO)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN(C2=S)CO)C3=CC=NC=C3

Origin of Product

United States

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